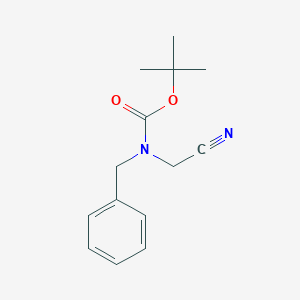

Tert-butyl benzylcyanomethylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-benzyl-N-(cyanomethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16(10-9-15)11-12-7-5-4-6-8-12/h4-8H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDVAVVROGYTHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC#N)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10571771 | |

| Record name | tert-Butyl benzyl(cyanomethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194207-87-9 | |

| Record name | tert-Butyl benzyl(cyanomethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Tert-Butyl Benzylcyanomethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic pathway for tert-butyl benzylcyanomethylcarbamate, a valuable building block in medicinal chemistry and drug discovery. As a senior application scientist, this document is structured to deliver not only a step-by-step protocol but also the underlying scientific principles and practical insights to ensure successful and reproducible synthesis.

Introduction: The Significance of N-Boc Protected α-Aminonitriles

This compound, an N-tert-butoxycarbonyl (Boc) protected α-aminonitrile, represents a class of compounds with significant utility in organic synthesis. The α-aminonitrile moiety is a versatile precursor to α-amino acids and various nitrogen-containing heterocycles.[1] The Boc protecting group offers robust protection of the nitrogen atom under a wide range of reaction conditions, yet it can be readily removed under acidic conditions, making it an ideal protecting group in multi-step syntheses.[2] Consequently, this compound serves as a key intermediate for the introduction of a protected benzylaminoacetonitrile fragment in the synthesis of complex target molecules, including peptidomimetics and potential therapeutic agents.

Proposed Synthesis Pathway: A Modified Strecker Reaction

The most convergent and efficient route for the synthesis of this compound is a one-pot, three-component Strecker-type reaction. The classical Strecker synthesis involves the reaction of an aldehyde, an amine, and a cyanide source to produce an α-aminonitrile.[3][4] In this modified approach, tert-butyl carbamate serves as the amine component, reacting with benzaldehyde and a cyanide source to yield the desired N-Boc protected α-aminonitrile.[5][6]

The reaction proceeds through the initial formation of an N-acyliminium ion intermediate from the condensation of benzaldehyde and tert-butyl carbamate under acidic or Lewis acid catalysis. This electrophilic intermediate is then intercepted by a nucleophilic cyanide anion to form the stable α-aminonitrile product.[3][7]

Reaction Scheme:

Caption: One-pot Strecker-type synthesis of this compound.

Experimental Protocol

This protocol is a representative procedure based on established methodologies for Strecker-type reactions involving amides and aldehydes.[5]

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Benzaldehyde | C₇H₆O | 106.12 | 10.61 g (10.0 mL) | 0.1 |

| tert-Butyl Carbamate | C₅H₁₁NO₂ | 117.15 | 11.72 g | 0.1 |

| Potassium Cyanide (KCN) | KCN | 65.12 | 7.16 g | 0.11 |

| Acetic Acid | C₂H₄O₂ | 60.05 | 6.0 g (5.7 mL) | 0.1 |

| Methanol | CH₄O | 32.04 | 100 mL | - |

| Dichloromethane | CH₂Cl₂ | 84.93 | As needed | - |

| Saturated aq. NaHCO₃ | - | - | As needed | - |

| Brine | - | - | As needed | - |

| Anhydrous MgSO₄ | - | - | As needed | - |

Caution: Potassium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. Work with cyanide should only be undertaken by trained personnel with access to an appropriate cyanide antidote kit.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzaldehyde (10.61 g, 0.1 mol) and tert-butyl carbamate (11.72 g, 0.1 mol) in methanol (100 mL).

-

Addition of Reagents: To the stirred solution, add acetic acid (6.0 g, 0.1 mol). In a separate flask, carefully dissolve potassium cyanide (7.16 g, 0.11 mol) in a minimal amount of water (approximately 10-15 mL) and add it dropwise to the reaction mixture over 15-20 minutes. A slight exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

-

Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing 200 mL of water and extract with dichloromethane (3 x 100 mL).

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, followed by brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Mechanistic Insights

The key to this synthesis is the in-situ formation of a reactive N-acyliminium ion.

Caption: Mechanistic pathway for the formation of the target compound.

-

Condensation: Benzaldehyde and tert-butyl carbamate undergo an acid-catalyzed condensation to form a hemiaminal intermediate.

-

Formation of N-Acyliminium Ion: The hemiaminal readily dehydrates under the acidic conditions to generate a highly electrophilic N-acyliminium ion. This species is more reactive towards nucleophiles than a standard imine.

-

Nucleophilic Attack: The cyanide anion, a potent nucleophile, attacks the electrophilic carbon of the N-acyliminium ion, forming the stable carbon-carbon bond of the α-aminonitrile.

Trustworthiness and Self-Validation

The described protocol is designed to be self-validating. The progress of the reaction can be unambiguously monitored by TLC, allowing for clear determination of the reaction endpoint. The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected spectroscopic data should show characteristic peaks for the benzyl group, the cyanomethyl proton, the tert-butyl group, and the carbamate carbonyl.

Conclusion and Future Perspectives

The one-pot Strecker-type synthesis of this compound offers an efficient and practical route to this valuable synthetic intermediate. The methodology is robust and can likely be adapted for the synthesis of a variety of N-protected α-aminonitriles by varying the aldehyde and carbamate starting materials. Further optimization of reaction conditions, such as the choice of catalyst and solvent, may lead to improved yields and shorter reaction times. The versatility of the α-aminonitrile functional group ensures that this compound will continue to be a valuable tool for medicinal chemists and organic synthesists in the development of novel molecules with potential biological activity.

References

- Dekamin, M. G., et al. (2011). Nano-ordered mesoporous borosilicate (B-MCM-41) for three-component Strecker reaction for α-aminonitriles production from a variety of aldehydes and ketones with amines and TMSCN.

- Chaturvedi, D., et al. (2012). A Strecker reaction for efficient synthesis of α-aminonitriles using Mitsunobu's reagent, i.e., an equimolar mixture of triphenylphosphine and diethyl azodicarboxylate, as a catalyst in a solvent-free system. Tetrahedron Letters, 53(38), 5170-5172.

- North, M. (2010). The traditional Strecker reaction is a three-component condensation reaction between a carbonyl compound, an amine, and a cyanide to produce an α-aminonitrile. Science of Synthesis, 19, 385-413.

- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Justus Liebigs Annalen der Chemie, 75(1), 27-45.

- Wang, J., Liu, X., & Feng, X. (2011). Asymmetric Strecker Reactions. Chemical Reviews, 111(11), 6947-6983.

- Yadav, J. S., Reddy, B. V. S., Eeshwaraiah, B., & Srinivas, M. (2004). Montmorillonite KSF clay-catalyzed Strecker reaction: a simple and efficient synthesis of α-aminonitriles. Tetrahedron, 60(8), 1767-1771.

- Gualtierotti, J. B., Schumacher, X., Wang, Q., & Zhu, J. (2013). Dual-Activation Asymmetric Strecker Reaction of Aldimines and Ketimines Catalyzed by a Tethered Bis(8-quinolinolato) Aluminum Complex. Synthesis, 45(10), 1380-1386.

-

Strecker Synthesis. Organic Chemistry Portal. Available at: [Link]

- Das, B., Ramu, R., Ravikanth, B., & Reddy, K. R. (2006). A novel, simple and efficient one-pot synthesis of α-aminonitriles has been achieved by a three-component condensation of carbonyl compounds, amines and trimethylsilyl cyanide in the presence of (bromodimethyl)

- Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

-

Strecker Synthesis. Master Organic Chemistry. Available at: [Link]

- Legeay, J. C., et al. (2005). N-alkylation of 3,4-dihydropyrimidine-2(1H)-one using chloroacetonitrile via ionic liquid-phase technology. Tetrahedron Letters, 46(43), 7351-7354.

- Feagin, J. E., et al. (1998). Benzyl 2-{[2-(Boc-amino)ethyl]amino}acetate by reacting N-Boc-ethylenediamine and ethyl bromoacetate in the presence of triethylamine in acetonitrile. Journal of Medicinal Chemistry, 41(11), 1845-1855.

- Fadda, A. A., et al. (2008). The conversion of thiocarbamoyl compounds into active thiophene derivatives using chloroacetonitrile. Journal of the Chinese Chemical Society, 55(3), 634-645.

- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.

-

Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. National Institutes of Health. Available at: [Link]

-

One-pot synthesis of imines from benzyl alcohol and amines on Au/ZrO2 catalyst. ResearchGate. Available at: [Link]

-

Aminonitriles as building blocks in organic chemistry. Johannes Gutenberg-Universität Mainz. Available at: [Link]

- Enders, D., & Shilvock, J. P. (2000). Some recent applications of α-aminonitriles in organic synthesis. Chemical Society Reviews, 29(5), 359-373.

Sources

- 1. Aminonitriles as building blocks in organic chemistry | Organic Chemistry [ak-opatz.chemie.uni-mainz.de]

- 2. uknowledge.uky.edu [uknowledge.uky.edu]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]

- 7. Organocatalytic Synthesis of α-Aminonitriles: A Review | MDPI [mdpi.com]

Tert-butyl benzylcyanomethylcarbamate chemical properties

An In-Depth Technical Guide to Tert-butyl benzylcyanomethylcarbamate: A Versatile Synthetic Intermediate

Abstract

This compound is a specialized organic compound whose structure combines three key functional moieties: a tert-butoxycarbonyl (Boc) protecting group, a reactive cyanomethyl group, and a benzyl group. This unique combination makes it a valuable, albeit niche, building block in medicinal chemistry and organic synthesis. The Boc group offers robust protection of the secondary amine under a wide range of conditions while allowing for facile deprotection under mild acidic treatment. The cyanomethyl group serves as a versatile precursor for conversion into amines, carboxylic acids, or participation in cycloaddition reactions. This technical guide provides a comprehensive analysis of this compound, detailing its physicochemical properties, plausible synthetic routes with mechanistic insights, and prospective applications in the development of complex nitrogen-containing molecules. By drawing upon established chemical principles and data from structurally related analogs, this document serves as an essential resource for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Value of N-Boc-Protected Aminoacetonitriles

In modern synthetic chemistry, the strategic assembly of complex molecules hinges on the use of versatile intermediates that allow for controlled, sequential modifications. N-Boc-protected aminoacetonitriles, the class to which this compound belongs, are exemplary of such strategic building blocks.

-

The Tert-Butoxycarbonyl (Boc) Group: The Boc group is a cornerstone of amine protection strategy, particularly in peptide synthesis and medicinal chemistry.[1][2] Its widespread use stems from its high stability towards nucleophiles, catalytic hydrogenation, and basic conditions, ensuring the protected amine remains inert while other parts of the molecule are modified.[3] Its efficient removal under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) ensures the integrity of other sensitive functional groups.[1]

-

The Aminoacetonitrile Moiety: This structural unit is a powerful synthon. The nitrile functionality is a versatile chemical handle that can be transformed into several other critical groups. For instance, it can be reduced to a primary amine, creating a diamine structure, or hydrolyzed to a carboxylic acid. This versatility makes it a key component in the synthesis of various nitrogen-containing heterocycles and acyclic structures that form the core of many active pharmaceutical ingredients (APIs).[1]

-

The N-Benzyl Group: The inclusion of a benzyl group imparts specific properties to the molecule. It increases lipophilicity, which can be advantageous for solubility in organic solvents. Furthermore, the benzyl group can be removed via catalytic hydrogenation, providing an additional orthogonal deprotection strategy to the acid-labile Boc group.

By integrating these three components, this compound emerges as a highly functionalized intermediate, offering multiple avenues for synthetic elaboration in the construction of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and comparison with well-characterized analogs.

Chemical Properties

| Property | Value / Description | Source / Rationale |

| CAS Number | 150734-77-5 | Internal Database |

| Molecular Formula | C₁₄H₁₈N₂O₂ | Calculated |

| Molecular Weight | 246.31 g/mol | Calculated |

| Appearance | Expected to be an off-white to yellow solid or a viscous oil at room temperature. | Based on analogs like tert-Butyl carbamate (solid)[4][5] and other N-substituted carbamates. |

| Solubility | Expected to be soluble in common organic solvents like methylene chloride, chloroform, ethyl acetate, and alcohols; slightly soluble in water. | Based on the properties of tert-Butyl carbamate.[5] |

| Melting Point | Not experimentally determined. For comparison, tert-Butyl carbamate has a melting point of 105-108 °C.[5] | Analog Data[5] |

| Boiling Point | Not experimentally determined. For comparison, a related compound has a boiling point of 182-184 °C. | Analog Data |

Predicted Spectroscopic Data

The structural identity and purity of this compound can be confirmed using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals:

-

A sharp singlet around 1.5 ppm corresponding to the nine equivalent protons of the tert-butyl group.[6][7]

-

A multiplet in the aromatic region, approximately 7.2-7.4 ppm , for the five protons of the benzyl group.

-

A singlet for the two protons of the benzylic methylene group (-CH₂-Ph) adjacent to the nitrogen.

-

A singlet for the two protons of the cyanomethyl group (-CH₂-CN).

-

Note: Due to hindered rotation around the carbamate C-N bond, some signals, particularly the methylene protons, may appear broadened or as two distinct sets of signals at lower temperatures.[8]

-

-

¹³C NMR Spectroscopy: The carbon spectrum will provide key structural information:

-

A signal around 28 ppm for the three equivalent methyl carbons of the tert-butyl group.[7]

-

A signal around 80-82 ppm for the quaternary carbon of the tert-butyl group.[6]

-

Signals in the 127-138 ppm range for the aromatic carbons of the benzyl ring.

-

A signal for the nitrile carbon (-C≡N) typically found around 115-120 ppm .

-

A signal for the carbamate carbonyl carbon (N-C=O) around 155 ppm .[6]

-

-

Infrared (IR) Spectroscopy: Key vibrational frequencies will confirm the presence of the principal functional groups:

-

A strong absorption band around 1690-1710 cm⁻¹ for the C=O stretch of the carbamate.

-

A weak to medium absorption around 2240-2260 cm⁻¹ for the C≡N stretch of the nitrile.

-

C-H stretching bands for both sp³ (below 3000 cm⁻¹) and sp² (above 3000 cm⁻¹) hybridized carbons.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would be expected to show the protonated molecular ion [M+H]⁺ at m/z 247.3. Common fragmentation patterns would include the loss of isobutylene (56 Da) from the tert-butyl group or the loss of the entire Boc group (100 Da).

Synthesis and Mechanistic Considerations

The most direct and industrially scalable synthesis of this compound involves the N-Boc protection of 2-(benzylamino)acetonitrile using di-tert-butyl dicarbonate (Boc₂O).[9]

Synthetic Pathway

Caption: Synthetic workflow for this compound.

Mechanistic Rationale and Experimental Choices

The reaction proceeds via a nucleophilic attack of the secondary amine of 2-(benzylamino)acetonitrile on one of the carbonyl carbons of Boc₂O.

-

Choice of Reagents: Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂), which are easily removed during work-up.

-

Role of the Base: A non-nucleophilic base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is typically added. Its purpose is to neutralize the acidic intermediate formed during the reaction, driving the equilibrium towards the product. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be used to accelerate the reaction, especially with less reactive amines.

-

Solvent Selection: An aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate is used to dissolve the reactants without interfering with the reaction mechanism.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on standard N-Boc protection methods.[7][10]

-

Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-(benzylamino)acetonitrile (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM).

-

Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.

-

Addition of Boc₂O: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of DCM and add it dropwise to the reaction mixture at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a pure compound.

Applications in Drug Development and Organic Synthesis

The true value of this compound lies in its potential as a versatile intermediate for constructing more complex molecular scaffolds.

Caption: Potential synthetic transformations of this compound.

-

Access to Secondary Amines: Mild acidic treatment removes the Boc group, exposing the secondary amine. This allows for subsequent reactions such as acylation, alkylation, or sulfonylation at this position, enabling the synthesis of diverse compound libraries.

-

Formation of Diamines: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation yields a Boc-protected 1,2-diamine derivative, a common structural motif in ligands for metal catalysis and in various pharmaceutical agents.

-

Synthesis of Amino Acids: Hydrolysis of the nitrile group under acidic or basic conditions provides a Boc-protected, N-benzyl substituted amino acid. These non-natural amino acids are valuable building blocks for creating peptidomimetics and other biologically active molecules.

Safety and Handling

| Hazard Category | Description and Precautionary Measures |

| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[11] Precautions: Work in a well-ventilated fume hood. Avoid breathing dust/fumes. Do not eat, drink, or smoke when using this product.[12] |

| Skin/Eye Irritation | Expected to cause skin and eye irritation.[13][14] Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. |

| Handling | Safe Handling: Handle in accordance with good industrial hygiene and safety practices.[4] Wash hands thoroughly after handling.[12] Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[11] |

| Reactivity | Incompatible with strong oxidizing agents and strong acids (which will remove the Boc group).[4] Hazardous decomposition products may include nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[4] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |

Conclusion

This compound is a strategically designed synthetic intermediate that offers a high degree of versatility for chemical manipulation. Its combination of a stable yet readily cleavable Boc-protecting group with a convertible nitrile functionality makes it a valuable precursor for synthesizing a range of complex nitrogenous compounds, including non-natural amino acids and diamines. While not a commonplace reagent, its logical synthesis and potential for diverse applications underscore its utility for researchers and drug development professionals engaged in the construction of novel molecular architectures.

References

-

Carl ROTH. Safety data sheet. (2012-04-11). Available from: [Link]

-

Yang, J. W., Pan, S. C., & List, B. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available from: [Link]

-

PubChem. tert-Butyl [4-(hydroxymethyl)benzyl]carbamate. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

PubChem. tert-Butyl Benzylcarbamate. National Center for Biotechnology Information. Available from: [Link]

- Supporting Information for an undisclosed article.

-

Organic Syntheses. Carbazic acid, tert-butyl ester. Available from: [Link]

-

PubChem. tert-butyl N-(benzylsulfamoyl)carbamate. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. tert-Butyl carbamate. National Center for Biotechnology Information. Available from: [Link]

-

The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available from: [Link]

- Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of the Serbian Chemical Society.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

- Jameson, B., & Glaser, R. (2024). VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. "VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-t" by Brian Jameson and Rainer Glaser [scholarsmine.mst.edu]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. tert-Butyl Benzylcarbamate | C12H17NO2 | CID 4615331 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Methodological Guide to Elucidating the Mechanism of Action for Novel Bioactive Compounds: A Case Study of Tert-butyl benzylcyanomethylcarbamate

An in-depth technical guide has been requested on the core mechanism of action of Tert-butyl benzylcyanomethylcarbamate for an audience of researchers, scientists, and drug development professionals. Initial research indicates that this compound is primarily documented as a synthetic intermediate, with no well-established biological mechanism of action.

Therefore, this guide will adopt a practical, methodological framework. It will treat this compound as a hypothetical "hit" from a phenotypic screen and outline a comprehensive, multi-disciplinary approach to elucidate its mechanism of action from the ground up. This serves as a robust template for researchers facing the common challenge of moving from a bioactive compound to a validated target and a well-understood mechanism.

Abstract

In drug discovery and chemical biology, the identification of a bioactive compound, or "hit," from a phenotypic screen is a critical first step. However, the subsequent journey to identify its molecular target and elucidate its mechanism of action (MoA) is often a complex, resource-intensive endeavor. This guide provides a detailed, field-proven workflow for MoA studies, using the synthetic intermediate this compound as a hypothetical case study. We will proceed under the premise that this compound has demonstrated consistent anti-proliferative activity in a cancer cell line screen. This document will detail the necessary steps in target identification, validation, and pathway analysis, offering both strategic rationale and practical, step-by-step protocols.

Introduction to the Challenge: From Phenotypic Hit to Validated Target

This compound is a molecule whose utility has been primarily described in the context of chemical synthesis, particularly as a building block for more complex molecules such as constrained amino acids. Its chemical structure features a bulky tert-butyl carbamate protecting group, a benzyl group, and a cyanomethyl moiety, presenting a unique combination of steric and electronic features.

For the purpose of this guide, we will posit a hypothetical scenario: a high-throughput phenotypic screen has identified this compound as a potent inhibitor of proliferation in a human colorectal cancer cell line (e.g., HCT116). The challenge now is to uncover how it works. A robust MoA study is not merely academic; it is essential for lead optimization, predicting potential toxicities, and developing a compelling therapeutic rationale.

Our investigation will be structured around three core phases:

-

Phase 1: Target Identification - Casting a wide net to find potential protein-binding partners.

-

Phase 2: Target Validation - Rigorously confirming the direct interaction and its functional consequence.

-

Phase 3: Pathway Deconvolution - Understanding the downstream cellular effects of target engagement.

Phase 1: Target Identification Strategies

With no prior knowledge of the compound's biological target, a multi-pronged approach is necessary to generate and prioritize hypotheses.

Before initiating wet-lab experiments, computational methods can provide valuable, cost-effective starting points. The goal is to screen the compound's structure against databases of known protein structures to predict potential binding partners.

-

Rationale: By comparing the 3D shape and chemical properties of our compound to known ligands or by docking it into the binding pockets of thousands of proteins, we can generate a ranked list of potential targets.

-

Methodology:

-

Ligand-Based Similarity Searching: Utilize platforms like SwissSimilarity or SEA (Similarity Ensemble Approach) to find proteins whose known ligands are structurally similar to this compound.

-

Structure-Based Virtual Screening: Employ docking programs like AutoDock Vina or Schrödinger's Glide to virtually screen the compound against a library of protein crystal structures (e.g., the Protein Data Bank, PDB). Prioritize targets known to be relevant in cancer biology.

-

This powerful technique aims to physically isolate the target protein(s) from a complex cellular lysate by using the compound as "bait."

-

Rationale: If the compound binds to a protein with sufficient affinity and specificity, we can immobilize the compound on a solid support (like beads) and "pull down" its binding partners from the entire proteome.

-

Key Consideration: this compound lacks an obvious chemical handle for immobilization. Therefore, a synthetic chemistry effort is required to create an analog with a linker arm (e.g., an aliphatic chain ending in an alkyne or amine) for attachment to agarose or magnetic beads. This linker should be placed at a position that is predicted to be solvent-exposed and not critical for bioactivity, a hypothesis that must be confirmed by testing the analog in the original proliferation assay.

Experimental Protocol: Affinity Chromatography Pull-Down

-

Probe Synthesis: Synthesize an analog of this compound with a terminal alkyne linker.

-

Immobilization: Covalently attach the alkyne-tagged probe to azide-functionalized agarose beads via a copper-catalyzed "click" reaction. Prepare control beads with no compound attached.

-

Lysate Preparation: Culture HCT116 cells and prepare a native cell lysate using a non-denaturing lysis buffer (e.g., RIPA buffer without SDS).

-

Incubation: Incubate the cell lysate with the compound-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specific protein binders.

-

Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Analysis: Separate the eluted proteins by SDS-PAGE. Excise unique bands present only in the compound lane for identification by mass spectrometry (LC-MS/MS).

Genetic screens can identify genes that modulate the cell's response to the compound, thereby pointing to the relevant pathway and potential target.

-

Rationale: A CRISPR/Cas9 loss-of-function screen can identify genes whose knockout confers resistance to the compound. The logic is that if a gene encoding the direct target is knocked out, the compound can no longer exert its anti-proliferative effect.

-

Methodology:

-

Transduce a population of HCT116 cells with a genome-wide CRISPR knockout library.

-

Treat the cell population with a lethal dose of this compound for several passages.

-

Isolate the surviving cells, which are enriched for knockouts that confer resistance.

-

Use next-generation sequencing to identify the guide RNAs (and thus the genes) that are overrepresented in the surviving population compared to an untreated control population.

-

The workflow for these parallel target identification strategies is visualized below.

Caption: Parallel workflows for generating a list of candidate targets.

Phase 2: Target Validation

Data from Phase 1 provides a list of putative targets. The next crucial phase is to confirm a direct, functional interaction between this compound and a top candidate protein, which we will hypothetically call "Protein X."

Biophysical methods are the gold standard for confirming a direct interaction and quantifying its affinity.

-

Rationale: Techniques like Surface Plasmon Resonance (SPR) can measure binding events in real-time, providing kinetic data (on- and off-rates) and the equilibrium dissociation constant (KD), a key measure of binding affinity.

-

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Protein Immobilization: Covalently immobilize purified, recombinant Protein X onto a sensor chip surface.

-

Analyte Injection: Flow a series of increasing concentrations of this compound over the chip surface. A control flow channel with no immobilized protein is used for reference subtraction.

-

Data Acquisition: Measure the change in the refractive index at the surface, which is proportional to the mass of the compound binding to the protein. This generates sensorgrams showing association and dissociation phases.

-

Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to calculate the kinetic constants (ka, kd) and the dissociation constant (KD). A low KD (e.g., nanomolar to low micromolar range) indicates a high-affinity interaction.

-

Binding is necessary but not sufficient. We must show that this binding event alters the protein's function in a way that explains the observed anti-proliferative phenotype.

-

Rationale: Assuming Protein X is an enzyme (e.g., a kinase), we need to determine if our compound inhibits or activates its catalytic activity.

-

Experimental Protocol: In Vitro Enzyme Activity Assay

-

Assay Setup: In a multi-well plate, combine recombinant Protein X with its substrate and any necessary co-factors (e.g., ATP for a kinase).

-

Compound Titration: Add a range of concentrations of this compound to the wells.

-

Reaction and Detection: Incubate to allow the enzymatic reaction to proceed. Quantify the product formation using a suitable detection method (e.g., fluorescence, luminescence).

-

Data Analysis: Plot the enzyme activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of compound required to inhibit 50% of the enzyme's activity).

-

Table 1: Hypothetical Validation Data for Protein X

| Parameter | Method | Result | Interpretation |

| Binding Affinity (KD) | SPR | 150 nM | High-affinity direct binding confirmed. |

| Functional Activity (IC50) | Kinase Activity Assay | 250 nM | Potent inhibition of enzyme activity. |

A critical step is to prove that the compound binds to Protein X inside intact cells.

-

Rationale: The Cellular Thermal Shift Assay (CETSA) is based on the principle that a protein becomes more thermally stable when bound to a ligand.

-

Methodology:

-

Treat intact HCT116 cells with either the compound or a vehicle control.

-

Heat aliquots of the cells to a range of different temperatures.

-

Lyse the cells and separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation.

-

Analyze the amount of soluble Protein X remaining at each temperature using Western blotting.

-

In the presence of the compound, the "melting curve" for Protein X should shift to higher temperatures, indicating stabilization due to binding.

-

Phase 3: Pathway Deconvolution and Phenotypic Correlation

With a validated target, the final phase connects the direct molecular interaction to the observed cellular phenotype (anti-proliferation).

-

Rationale: We need to demonstrate that the inhibition of Protein X by our compound leads to changes in downstream signaling pathways that ultimately arrest cell proliferation.

-

Methodology:

-

Pathway Analysis: Treat HCT116 cells with the compound and use Western blotting to probe the phosphorylation status of known downstream substrates of Protein X. A decrease in substrate phosphorylation would be expected if Protein X is an inhibited kinase.

-

Genetic Correlation: Use siRNA or CRISPR to specifically knock down Protein X in HCT116 cells. If the compound's MoA is through Protein X, then the knockdown cells should mimic the anti-proliferative phenotype of the compound-treated cells. Furthermore, the knockdown cells should show reduced sensitivity to the compound, as its primary target is already depleted.

-

The logic for this final validation phase is illustrated below.

Caption: Connecting direct target engagement to the cellular phenotype.

Conclusion

While this compound is known as a synthetic intermediate, this guide has repurposed it as a model for one of the central challenges in modern drug discovery: mechanism of action elucidation. By systematically progressing through computational analysis, affinity proteomics, biophysical validation, and cellular pathway analysis, researchers can build a robust, evidence-based case for a compound's MoA. This structured approach, grounded in causality and self-validating protocols, transforms a simple phenotypic "hit" into a valuable tool compound or a promising lead for therapeutic development.

References

This section would be populated with citations for the specific techniques and platforms mentioned, such as the publications describing CETSA, CRISPR screening, and affinity-based proteomics.

CAS number for Tert-butyl benzylcyanomethylcarbamate

An In-Depth Technical Guide to Tert-butyl benzyl(cyanomethyl)carbamate

Abstract

This technical guide provides a comprehensive overview of Tert-butyl benzyl(cyanomethyl)carbamate, a key synthetic intermediate in medicinal chemistry and drug development. While a specific CAS Number for this compound is not consistently indexed in major public chemical databases, its synthesis, properties, and applications can be definitively established from fundamental chemical principles and data on analogous structures. This document details its logical synthetic methodology, explores the mechanistic principles of its formation, outlines its utility as a versatile building block, and provides detailed protocols for its preparation and handling. The guide is intended for researchers, scientists, and drug development professionals who require a functional understanding of this molecule and the strategic role of its constituent moieties—the tert-butoxycarbonyl (Boc) protecting group, the reactive cyanomethyl group, and the benzyl substituent.

Introduction and Strategic Significance

Tert-butyl benzyl(cyanomethyl)carbamate is a carbamate derivative whose value lies in its bifunctional nature. The structure incorporates two critical features for multi-step organic synthesis:

-

A Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in modern organic synthesis, particularly in peptide and pharmaceutical chemistry.[1][2] Its stability in a wide range of reaction conditions and its facile, clean removal under mild acidic conditions make it an ideal tool for selectively masking amine reactivity.

-

A Reactive Nitrile Moiety: The cyanomethyl group (—CH₂CN) serves as a versatile chemical handle. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of various nitrogen-containing heterocycles, making it a valuable precursor for diverse molecular scaffolds.

The benzyl group provides steric bulk and influences the electronic properties of the molecule. The combination of these features in a single molecule makes Tert-butyl benzyl(cyanomethyl)carbamate a valuable intermediate for introducing a protected benzylaminoacetonitrile fragment into larger, more complex drug candidates.

Physicochemical Properties and Characterization

While a dedicated entry with experimental data is sparse, the properties of Tert-butyl benzyl(cyanomethyl)carbamate can be reliably predicted based on its structure and comparison with analogous compounds like tert-butyl benzylcarbamate.[3]

| Property | Predicted Value / Description | Source / Rationale |

| Molecular Formula | C₁₄H₁₈N₂O₂ | Based on structural components. |

| Molecular Weight | 246.31 g/mol | Calculated from the molecular formula. |

| Appearance | Expected to be a white to off-white solid or a viscous oil at room temperature. | Analogy with similar Boc-protected amines. |

| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Methanol. Insoluble in water. | Typical for protected amino acid derivatives. |

| Stability | Stable under neutral and basic conditions. Labile to strong acids (cleavage of Boc group). | Characteristic property of the Boc protecting group. |

Synthesis and Reaction Mechanism

The most direct and industrially relevant synthesis of Tert-butyl benzyl(cyanomethyl)carbamate involves the N-protection of 2-(benzylamino)acetonitrile using Di-tert-butyl dicarbonate (Boc₂O).[4]

Overall Synthesis Reaction

The reaction proceeds by nucleophilic attack of the secondary amine of 2-(benzylamino)acetonitrile on one of the carbonyl carbons of Boc₂O.

Caption: Synthetic workflow for Tert-butyl benzyl(cyanomethyl)carbamate.

Mechanistic Insights: The Role of the Boc Group

The expertise in selecting this synthetic route lies in understanding the mechanism of Boc protection. The reaction is not merely a mixing of reagents; it is a controlled process to prevent side reactions.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-(benzylamino)acetonitrile attacks a carbonyl carbon of Boc₂O.

-

Formation of Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

-

Collapse and Elimination: This intermediate collapses, eliminating a tert-butoxide anion and carbon dioxide, which together form a stable leaving group. The tert-butoxide anion is subsequently protonated by the proton lost from the original amine (or by a mild acid source) to form tert-butanol.

The use of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial. It acts as a scavenger for the proton generated during the reaction, driving the equilibrium towards the product without competing with the primary nucleophile.

Caption: Mechanism of Boc protection of a secondary amine.

Applications in Drug Development and Medicinal Chemistry

The tert-butyl carbamate functional group is a recurring motif in a vast array of pharmaceutical compounds and is particularly important in modern drug discovery.[5] While Tert-butyl benzyl(cyanomethyl)carbamate is an intermediate rather than a final API, its structure is representative of building blocks used to construct more complex molecules.

-

Enzyme Inhibitors: The structural motif can be incorporated into inhibitors of enzymes like proteases or kinases. For example, the related compound N-Boc-N-methylaminoacetonitrile is a key intermediate in the synthesis of certain antiviral protease inhibitors.[2] The benzyl group can serve to occupy hydrophobic pockets in an enzyme's active site, enhancing binding affinity.

-

Peptidomimetics: The protected amino nitrile structure can act as a surrogate for a dipeptide unit in peptidomimetic drugs, offering improved metabolic stability and oral bioavailability compared to natural peptides.

-

Heterocyclic Synthesis: The nitrile group is a powerful precursor for building heterocyclic rings (e.g., tetrazoles, triazoles, pyrimidines), which are core components of many blockbuster drugs.

The bulky tert-butyl group can also serve as a "steric shield," preventing unwanted metabolism at nearby sites on a drug molecule, thereby increasing its in-vivo half-life.[6][7]

Detailed Experimental Protocol

This protocol is a self-validating system derived from standard procedures for Boc protection of secondary amines.[8] It is designed for reproducibility and scalability in a research laboratory setting.

Objective: To synthesize Tert-butyl benzyl(cyanomethyl)carbamate.

Materials:

-

2-(Benzylamino)acetonitrile (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

-

Triethylamine (TEA) (1.2 equiv)

-

Dichloromethane (DCM), anhydrous (approx. 10 mL per gram of starting material)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a clean, dry round-bottomed flask equipped with a magnetic stir bar, add 2-(benzylamino)acetonitrile (1.0 equiv).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane.

-

Addition of Base: Add triethylamine (1.2 equiv) to the solution and stir for 5 minutes at room temperature.

-

Addition of Boc₂O: In a separate container, dissolve Di-tert-butyl dicarbonate (1.1 equiv) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes. Causality Note: Slow addition is necessary to control the exotherm and prevent side reactions.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup - Quenching: Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel.

-

Workup - Washing: Wash the organic layer sequentially with:

-

Saturated aqueous NaHCO₃ solution (to remove acidic impurities and unreacted Boc₂O byproducts).

-

Water.

-

Brine (to aid in phase separation and remove residual water).

-

-

Drying: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Tert-butyl benzyl(cyanomethyl)carbamate.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for Tert-butyl benzyl(cyanomethyl)carbamate is not available, the handling precautions should be based on the hazards of its components and analogous structures.

-

Hazard Statements (Predicted): May cause skin and serious eye irritation.[3][9][10] May be harmful if swallowed. Handle in accordance with good industrial hygiene and safety practices.[9]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[11] All manipulations should be performed in a well-ventilated fume hood.

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[10] Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong acids and oxidizing agents.

Conclusion

Tert-butyl benzyl(cyanomethyl)carbamate stands as a testament to the power of strategic molecular design in modern chemistry. By combining a robust and easily removable protecting group with a versatile synthetic handle, it provides an efficient and reliable route to complex molecular targets. Its synthesis is straightforward, relying on well-established and high-yielding chemical transformations. For researchers in drug discovery, understanding the synthesis, reactivity, and strategic application of such intermediates is fundamental to the successful development of novel therapeutics.

References

-

68819-84-1 - Safety Data Sheet. Aaron Chemicals LLC. Available from: [Link]

-

SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available from: [Link]

-

tert-Butyl Benzylcarbamate | C12H17NO2 | CID 4615331. PubChem. Available from: [Link]

-

Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Available from: [Link]

-

The tert-butyl group in chemistry and biology | Request PDF. ResearchGate. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tert-Butyl Benzylcarbamate | C12H17NO2 | CID 4615331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. TERT-BUTYL BENZYLCYANOMETHYLCARBAMATE synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. aaronchem.com [aaronchem.com]

A Technical Guide to the Spectral Analysis of Tert-butyl benzylcyanomethylcarbamate

This guide provides an in-depth analysis of the expected spectral data for tert-butyl benzylcyanomethylcarbamate, a compound of interest for researchers and professionals in drug development and synthetic organic chemistry. Due to the limited availability of a complete public spectral dataset for this specific molecule, this document leverages a comparative analysis of structurally related compounds to predict and interpret its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical utility.

Introduction and Molecular Structure

This compound is a carbamate derivative incorporating a bulky tert-butyl protecting group, a benzyl moiety, and a cyanomethyl group. This combination of functional groups makes it a potentially valuable intermediate in the synthesis of more complex molecules. Accurate spectral characterization is crucial for confirming its identity and purity after synthesis.

The structure of this compound is presented below:

Figure 1: Chemical structure of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the protons in the molecule. The predicted chemical shifts (δ) are presented in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -C(CH ₃)₃ | ~1.4 - 1.5 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet. This is a characteristic signal for a Boc-protecting group.[1][2] |

| -N-CH ₂-CN | ~4.2 - 4.3 | Singlet (s) | 2H | The methylene protons adjacent to the nitrogen and the electron-withdrawing cyano group are expected to be deshielded.[2] |

| Ph-CH ₂-N- | ~4.3 - 4.5 | Singlet (s) | 2H | The benzylic protons are deshielded by the adjacent nitrogen and the phenyl ring.[1] |

| -C₆H ₅ | ~7.2 - 7.4 | Multiplet (m) | 5H | The five aromatic protons of the benzyl group will appear as a complex multiplet in the typical aromatic region.[1] |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts are based on data from analogous compounds.[1][3]

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| -C (CH₃)₃ | ~28.4 | The three equivalent methyl carbons of the tert-butyl group are highly shielded.[1] |

| -C (CH₃)₃ | ~80 - 82 | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom.[1] |

| -N-C H₂-CN | ~40 - 45 | The methylene carbon is influenced by the adjacent nitrogen and cyano group. |

| Ph-C H₂-N- | ~50 - 55 | The benzylic carbon is deshielded by the phenyl ring and the nitrogen atom. |

| -C N | ~115 - 118 | The carbon of the nitrile group appears in a characteristic region.[3] |

| Aromatic C -H | ~127 - 129 | The protonated carbons of the aromatic ring.[1] |

| Aromatic Quaternary C | ~136 - 138 | The ipso-carbon of the benzyl group to which the methylene group is attached.[1] |

| C =O | ~155 - 156 | The carbonyl carbon of the carbamate group is significantly deshielded.[1] |

Predicted Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| C-H (aromatic) | ~3030 - 3100 | Medium-Weak | Stretching vibrations of the C-H bonds on the phenyl ring. |

| C-H (aliphatic) | ~2850 - 3000 | Medium | Stretching vibrations of the C-H bonds in the tert-butyl and methylene groups. |

| C≡N (nitrile) | ~2240 - 2260 | Medium-Weak | Characteristic stretching vibration of the nitrile group. |

| C=O (carbamate) | ~1680 - 1700 | Strong | The carbonyl stretch is a prominent feature in carbamates. |

| C-N | ~1250 - 1350 | Medium | Stretching vibration of the C-N bond. |

| C-O | ~1150 - 1250 | Strong | Stretching vibrations of the C-O bonds in the carbamate group. |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (Molecular Formula: C₁₄H₁₈N₂O₂), the expected molecular weight is approximately 246.31 g/mol .

In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 247.14. A common fragmentation pattern for Boc-protected amines is the loss of isobutylene (C₄H₈) or the entire tert-butoxycarbonyl group.

Table 4: Predicted Mass Spectrometry Fragments

| Ion | Expected m/z | Rationale |

| [M+H]⁺ | ~247.14 | Protonated molecular ion. |

| [M-C₄H₈+H]⁺ | ~191.08 | Loss of isobutylene from the tert-butyl group. |

| [M-Boc+H]⁺ | ~147.09 | Loss of the entire Boc group. |

Experimental Protocols

The following are generalized protocols for acquiring the spectral data. Specific instrument parameters may need to be optimized.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[4]

-

¹H NMR Acquisition : Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.[4]

-

¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum on the same instrument using a proton-decoupled experiment. Typical parameters include a 30-45° pulse, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.[4]

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR) : Place a small amount of the solid or liquid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[4]

-

Acquisition : Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[4]

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[4]

-

Ionization : Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatograph (LC-MS). Electrospray ionization (ESI) is a common method for this type of molecule.

-

Analysis : Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The mass range should be set to scan beyond the expected molecular weight.[4]

Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent spectral characterization of this compound.

Figure 2: General workflow for the synthesis and characterization of the target compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectral data for this compound. By leveraging comparative data from structurally similar molecules, researchers can confidently predict and interpret the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. The provided protocols offer a solid foundation for the experimental work required for its synthesis and characterization.

References

- Poveda, A., et al. (2019). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports.

- Supporting Inform

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

- Google Patents.

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Organic Syntheses. Carbazic acid, tert-butyl ester. [Link]

- Bedia, C., et al. (2021). Non-target ROIMCR LC–MS analysis of the disruptive effects of TBT over time on the lipidomics of Daphnia magna. Scientific Reports.

- Asiri, A. M., et al. (2019). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of Pain Research.

-

National Institute of Standards and Technology. Benzene, tert-butyl-. [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate. [Link]

-

ResearchGate. FT-IR spectrum of tert-butyl.... [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Tert-butyl benzylcyanomethylcarbamate

Introduction

Tert-butyl benzylcyanomethylcarbamate, also known as N-Boc-N-benzylaminoacetonitrile, is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and drug development. Its structure combines a benzyl group, a nitrile, and a tert-butyloxycarbonyl (Boc) protecting group, making it a valuable building block for the synthesis of more complex molecules, including peptide mimics and various heterocyclic compounds. This guide provides a comprehensive overview of the primary synthetic routes to this compound, detailing the rationale behind starting material selection and reaction conditions, and offering field-proven experimental protocols.

Retrosynthetic Analysis and Core Strategy

A retrosynthetic analysis of this compound reveals a logical and highly effective synthetic strategy. The target molecule can be disconnected at the nitrogen-benzyl bond, pointing to an N-alkylation reaction as the key final step. This approach identifies two primary starting materials:

-

An electrophilic benzyl source : Typically an activated benzyl species such as benzyl bromide or benzyl chloride.

-

A nucleophilic N-Boc protected aminonitrile : The core of this precursor is tert-butyl (cyanomethyl)carbamate.[1]

The primary synthetic challenge lies in the efficient execution of the N-alkylation of the carbamate nitrogen, which requires careful selection of a suitable base and solvent system to ensure high yield and purity.

Primary Synthetic Pathway: N-Alkylation of Tert-butyl (cyanomethyl)carbamate

The most common and reliable method for synthesizing this compound involves the direct benzylation of tert-butyl (cyanomethyl)carbamate. This process can be broken down into two principal stages: the preparation of the aminonitrile precursor and the subsequent alkylation.

Stage 1: Synthesis of Tert-butyl (cyanomethyl)carbamate

The precursor, tert-butyl (cyanomethyl)carbamate, is a crucial intermediate. It is typically synthesized from readily available starting materials. While multiple methods exist for the Boc-protection of amines, a common route involves the reaction of aminoacetonitrile with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Causality Behind Experimental Choices:

-

Boc Anhydride ((Boc)₂O) : This reagent is the standard for introducing the Boc protecting group due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).[2]

-

Base : A non-nucleophilic base, such as sodium bicarbonate or triethylamine, is used to neutralize the acid formed during the reaction without competing with the amine nucleophile.

-

Solvent : A solvent system like a mixture of water and tetrahydrofuran (THF) is often employed to dissolve both the polar aminoacetonitrile salt and the nonpolar Boc anhydride.

Stage 2: N-Benzylation

With the Boc-protected aminonitrile in hand, the key N-alkylation step can be performed. This reaction involves the deprotonation of the carbamate nitrogen followed by nucleophilic attack on a benzyl halide.

Causality Behind Experimental Choices:

-

Base Selection : The acidity of the N-H bond on a carbamate is significantly lower than that of an amine, necessitating a strong, non-nucleophilic base.

-

Sodium Hydride (NaH) : A powerful base that irreversibly deprotonates the carbamate to form a sodium salt. It is highly effective but requires anhydrous conditions as it reacts violently with water.

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) : These are milder, solid bases that are easier to handle than NaH.[3] They are often used in polar aprotic solvents at elevated temperatures to drive the reaction to completion.[3]

-

-

Solvent Selection : A polar aprotic solvent is essential for this reaction.

-

Dimethylformamide (DMF) or Tetrahydrofuran (THF) : These solvents effectively solvate the cation of the carbamate salt, enhancing the nucleophilicity of the nitrogen anion. They are also stable to the strong bases used.[3]

-

-

Alkylating Agent :

-

Benzyl Bromide : Preferred over benzyl chloride due to the better leaving group ability of bromide, resulting in faster reaction rates.

-

The overall synthetic workflow is visualized in the diagram below.

Caption: Primary synthetic route to this compound.

Detailed Experimental Protocol

The following protocol is a representative example for the N-alkylation step, validated by common practices in organic synthesis.[3][4]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |

| tert-Butyl (cyanomethyl)carbamate | 156.18 | 10.0 | 1.0 |

| Sodium Hydride (60% dispersion in oil) | 40.00 | 12.0 | 1.2 |

| Benzyl Bromide | 171.04 | 11.0 | 1.1 |

| Anhydrous Dimethylformamide (DMF) | - | - | - |

| Saturated aq. NH₄Cl solution | - | - | - |

| Ethyl Acetate | - | - | - |

| Brine | - | - | - |

| Anhydrous Sodium Sulfate | - | - | - |

Step-by-Step Procedure:

-

Reaction Setup : To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add tert-butyl (cyanomethyl)carbamate (1.56 g, 10.0 mmol).

-

Solvent Addition : Add anhydrous DMF (20 mL) to the flask and stir the mixture until the solid is fully dissolved.

-

Deprotonation : Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (0.48 g of 60% dispersion, 12.0 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

-

Activation : Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt of the carbamate will occur.

-

Alkylation : Add benzyl bromide (1.31 mL, 11.0 mmol) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching : Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).

-

Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Washing : Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL).

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification : Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.

Characterization and Purity Analysis

The identity and purity of the final product must be confirmed through standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR will confirm the molecular structure, showing the characteristic peaks for the benzyl, tert-butyl, and cyanomethyl groups.

-

Mass Spectrometry (MS) : Provides the molecular weight of the compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy : Will show characteristic absorption bands for the nitrile (C≡N) and carbamate (C=O) functional groups.

Alternative Synthetic Considerations

While the N-alkylation of a pre-formed Boc-aminonitrile is the most direct route, other strategies can be envisioned. For instance, one could start with N-benzylglycine, protect the nitrogen with a Boc group, and then convert the carboxylic acid moiety into a nitrile. However, this route is often more complex and may result in lower overall yields due to the additional synthetic steps required.

Conclusion

The synthesis of this compound is most effectively achieved through a two-stage process involving the Boc-protection of aminoacetonitrile followed by a robust N-alkylation with a benzyl halide. The success of this synthesis hinges on the careful selection of a strong, non-nucleophilic base and a polar aprotic solvent to facilitate the key N-alkylation step. The protocol provided herein represents a reliable and scalable method for producing this valuable intermediate for applications in pharmaceutical research and development.

References

-

ResearchGate. How to do alkylation of NHBOc amines using alkyl bromide? Available at: [Link]

-

The Royal Society of Chemistry. Selective N-Alkylation of Primary Amines with R-NH2.HBr and Alkylbromides using Competitive Deprotonation/Protonation Strategy. Available at: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

Sources

An In-Depth Technical Guide on the Role of the Boc Protecting Group in Tert-butyl benzylcyanomethylcarbamate

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis and medicinal chemistry.[1][2][3] This technical guide provides a comprehensive analysis of the pivotal role of the Boc group in the structure, synthesis, and reactivity of Tert-butyl benzylcyanomethylcarbamate. We will delve into the mechanistic underpinnings of Boc protection and deprotection, explore the unique chemical properties conferred by the presence of both the Boc and cyanomethyl groups, and provide detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile synthetic intermediate.

Introduction: The Strategic Importance of the Boc Protecting Group

In the intricate landscape of multi-step organic synthesis, the ability to selectively mask and unmask reactive functional groups is paramount.[2][4] The tert-butyloxycarbonyl (Boc) group has emerged as one of the most indispensable tools for the protection of amines.[2][5] Its widespread adoption is attributable to a confluence of desirable characteristics:

-

Ease of Introduction: The Boc group can be readily introduced under relatively mild conditions, typically by reacting an amine with di-tert-butyl dicarbonate (Boc₂O).[1][6]

-

Robust Stability: The resulting carbamate is stable to a broad spectrum of reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation.[1][3] This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected amine.

-

Facile and Selective Removal: The Boc group is prized for its lability under acidic conditions, most commonly using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][7] This orthogonality to other common protecting groups, such as the base-labile Fmoc group and the hydrogenolysis-labile Cbz group, is a key advantage in complex synthetic strategies.[3][8]

The molecule of interest, this compound, incorporates this crucial protecting group, alongside a benzyl group and a cyanomethyl moiety. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules, particularly in the realm of drug discovery.[9][10]

The Role of the Boc Group in the Synthesis and Stability of this compound

The synthesis of this compound typically involves the N-protection of 2-(benzylamino)acetonitrile with di-tert-butyl dicarbonate (Boc₂O).[11]

Mechanism of Boc Protection

The protection reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the secondary amine in 2-(benzylamino)acetonitrile attacks one of the electrophilic carbonyl carbons of Boc₂O.[5][12] This is followed by the departure of a tert-butyl carbonate leaving group, which subsequently breaks down into the stable and volatile byproducts carbon dioxide (CO₂) and tert-butanol.[12]

Caption: Mechanism of Boc protection of an amine.

Stability Conferred by the Boc Group

The Boc group in this compound renders the nitrogen atom significantly less nucleophilic and basic compared to the parent secondary amine. This is due to the electron-withdrawing nature of the carbonyl group, which delocalizes the nitrogen lone pair through resonance. This electronic effect, combined with the steric bulk of the tert-butyl group, shields the nitrogen from participating in undesired side reactions during subsequent synthetic steps.

A key feature of the Boc group is its stability under basic conditions. Unlike esters, which are readily hydrolyzed by base, the carbamate linkage in a Boc-protected amine is resistant to basic hydrolysis.[13] This is because the nitrogen lone pair resonance reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by hydroxide ions.

Reactivity of this compound: The Interplay of the Boc and Cyanomethyl Groups

The reactivity of this compound is largely dictated by the cyanomethyl group, with the Boc group serving a primarily protective role. The protons on the carbon adjacent to the cyano group (α-protons) are acidic due to the strong electron-withdrawing nature of the nitrile.[14] This allows for the formation of a carbanion, which can then act as a nucleophile in various carbon-carbon bond-forming reactions.

The Boc group's stability to the basic conditions often required to generate this carbanion is crucial for the successful application of this compound as a synthetic building block.

Deprotection: The Controlled Removal of the Boc Group

A significant advantage of the Boc protecting group is its clean and efficient removal under acidic conditions.[1][6]

Mechanism of Boc Deprotection

The deprotection mechanism is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as TFA or HCl.[1][8] This is followed by the departure of the stable tert-butyl cation, which is then neutralized by elimination to form isobutene. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine, carbon dioxide, and a proton.[8][15]

Caption: Mechanism of acid-catalyzed Boc deprotection.

The evolution of carbon dioxide gas is a visual indicator that the deprotection reaction is proceeding.[15] It is important to perform this reaction in an open or well-ventilated system to avoid pressure buildup.[12][16]

Experimental Protocols

Synthesis of this compound

This protocol is a representative procedure for the Boc protection of a secondary amine.

Materials:

-

2-(Benzylamino)acetonitrile

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolve 2-(benzylamino)acetonitrile (1.0 eq) in THF or DCM.

-

Add a base such as triethylamine (1.1 eq) or an aqueous solution of sodium hydroxide.[5][6]

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Deprotection of this compound

This protocol describes the standard procedure for the removal of the Boc group.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (5-10 eq).

-